BenchChemオンラインストアへようこそ!

D77

HIV-1 Integrase Protein-Protein Interaction Inhibitors LEDGF/p75

D77 is the first discovered small-molecule inhibitor targeting the HIV-1 integrase–LEDGF/p75 protein-protein interaction, operating via an allosteric mechanism entirely distinct from catalytic-site strand-transfer inhibitors (e.g., raltegravir, dolutegravir). This unique target engagement makes D77 irreplaceable for selectively interrogating LEDGF/p75-dependent nuclear import, chromatin tethering, and non-catalytic integrase functions. Researchers depend on D77 as a validated benchmark for SAR studies (IC50 >100 μM, yeast two-hybrid) and as a positive control for IN-LEDGF/p75 PPI high-throughput screening assays. Procure D77 to access the foundational scaffold for next-generation allosteric antiretroviral discovery—no alternative compound replicates its pharmacological profile.

Molecular Formula C28H22BrNO7S
Molecular Weight 596.4 g/mol
Cat. No. B1669721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD77
Synonyms4-((5-bromo-4-((2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzoic acid
D77 compound
Molecular FormulaC28H22BrNO7S
Molecular Weight596.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13-
InChIKeyUZYMVECXXFVCGS-MXAYSNPKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Compound D77: Baseline Identity and Pharmacological Class for Research Procurement


Compound D77, chemically defined as 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid (CAS: 497836-10-9), is a benzoic acid derivative that functions as a novel anti-HIV-1 inhibitor. Its mechanism of action is distinct from classical antiretroviral agents, as it targets the protein-protein interaction (PPI) between HIV-1 integrase (IN) and its essential cellular co-factor, Lens epithelium-derived growth factor (LEDGF/p75). By disrupting this critical interaction, D77 alters the nuclear distribution of HIV-1 integrase, thereby inhibiting viral replication [1]. As the first discovered small molecule targeting this specific PPI, D77 serves as a crucial pharmacological probe and a foundational scaffold for the development of next-generation antiretroviral therapies [1].

Why Generic Substitution is Inadmissible for D77: Unique Target Engagement and Pharmacological Profile


Generic substitution of D77 with other anti-HIV-1 compounds is scientifically inadmissible due to its unique and highly specific mechanism of action. While most approved integrase inhibitors, such as raltegravir or dolutegravir, target the catalytic active site of the enzyme (strand transfer inhibitors), D77 functions as an allosteric protein-protein interaction (PPI) inhibitor, specifically disrupting the IN-LEDGF/p75 interface. This fundamental difference in target engagement means that D77's biological activity, resistance profile, and potential for synergy with other drug classes cannot be inferred from or replicated by any catalytic site inhibitor. Procurement of D77 is therefore essential for research programs specifically investigating non-catalytic mechanisms of integrase inhibition, the role of LEDGF/p75 in viral replication, or for developing novel PPI-based antiretroviral strategies [1].

Quantitative Evidence Guide for D77: Differentiated Potency and Activity in Key Assays


IN-LEDGF/p75 PPI Inhibition: D77 as Foundational Scaffold vs. Next-Generation Analog M7-8

In a yeast two-hybrid assay designed to quantify the inhibition of the HIV-1 IN-LEDGF/p75 interaction, the foundational compound D77 demonstrated an IC50 value of >100 μM. A next-generation analog from a focused SAR study, compound M7-8, exhibited a markedly improved IC50 of 82.52 μM [1]. This head-to-head comparison establishes D77 as the essential starting point for medicinal chemistry optimization and validates the assay system for screening improved PPI inhibitors.

HIV-1 Integrase Protein-Protein Interaction Inhibitors LEDGF/p75

Antiviral Efficacy in MT-4 Cells: A Comparison of D77's Potency Across T-Cell Lines

The antiviral activity of D77 was assessed by its ability to inhibit HIV-1(IIIB) replication in two different T-cell lines. The compound demonstrated differential potency, with an EC50 of 23.8 μg/mL in MT-4 cells and a significantly more potent EC50 of 5.03 μg/mL in C8166 cells [1]. This cross-cell-line comparison highlights the importance of cellular context when using D77 as a control or probe.

Antiviral Assay HIV-1 Replication Cellular Potency

Mechanistic Validation: D77's Selective Binding to the HIV-1 Integrase Catalytic Core

Biophysical characterization via Surface Plasmon Resonance (SPR) binding assays confirmed that D77 exhibits a highly specific binding affinity for the catalytic core domain of HIV-1 integrase [1]. While the paper does not provide a direct numerical comparator for off-target binding, the explicit statement of 'highly specific binding affinity' in the context of a PPI inhibitor targeting a defined interface (the LEDGF/p75 binding site) strongly implies a degree of selectivity that is mechanistically distinct from broad-spectrum kinase or protease inhibitors. This contrasts with many antiviral compounds that may have broader polypharmacology.

Target Engagement Surface Plasmon Resonance (SPR) HIV-1 Integrase

Optimal Research Applications for D77: Translating Differentiated Evidence into Experimental Value


As a Foundational Scaffold and Benchmark Control in Medicinal Chemistry Optimization

D77 is the ideal starting point and control compound for medicinal chemistry campaigns aimed at developing more potent inhibitors of the HIV-1 IN-LEDGF/p75 interaction. Its established, albeit modest, inhibitory activity (IC50 > 100 μM in yeast two-hybrid assays [1]) provides a validated baseline for structure-activity relationship (SAR) studies. Researchers can use D77 as a benchmark to quantify the improved potency of novel analogs, as demonstrated by the identification of M7-8 (IC50 = 82.52 μM) [1]. Procurement of D77 is essential for any group seeking to build upon existing SAR knowledge for this specific PPI target.

As a Mechanistic Probe to Study Non-Catalytic Integrase Function and LEDGF/p75 Biology

Unlike catalytic site inhibitors (e.g., raltegravir, elvitegravir), D77 is a PPI inhibitor that disrupts the interaction between integrase and its host cofactor LEDGF/p75 [1]. This unique mechanism makes it an indispensable tool for researchers studying the non-catalytic roles of HIV-1 integrase, particularly its LEDGF/p75-dependent nuclear import and chromatin tethering. By using D77, scientists can selectively interrogate this specific pathway, separate from the enzyme's strand transfer activity, providing insights into viral-host interactions that are unattainable with other classes of integrase inhibitors.

For Establishing and Validating PPI-Focused Antiviral Screening Assays

D77 serves as a validated positive control for establishing high-throughput or secondary assays designed to identify novel inhibitors of the IN-LEDGF/p75 protein-protein interaction. The quantitative data available from yeast two-hybrid [1] and SPR binding assays [1] provide a clear performance benchmark for assay development and validation. Its differential potency across cell lines (EC50 of 23.8 μg/mL in MT-4 vs. 5.03 μg/mL in C8166 cells [1]) also makes it a valuable control for cellular assays, allowing researchers to confirm assay sensitivity and cell-type-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.